1-Nonadecene

説明

特性

IUPAC Name |

nonadec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUYCJZUXOUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066377 | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 23 deg C; [Aldrich MSDS] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000381 [mmHg] | |

| Record name | 1-Nonadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18435-45-5, 27400-77-7 | |

| Record name | 1-Nonadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18435-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NONADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NONADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41F44CP2NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-Nonadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Nonadecene, an unbranched, nineteen-carbon alpha-olefin.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this long-chain alkene. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of key physical properties are provided.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature with the molecular formula C₁₉H₃₈.[1][2] It is classified as a long-chain fatty alkene and is insoluble in water but soluble in organic solvents such as alcohol.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈ | [1][2] |

| Molecular Weight | 266.51 g/mol | [4] |

| Melting Point | 23 °C (lit.) | [1][3][4][5][6] |

| Boiling Point | 329 °C at 760 mmHg (lit.) | [3][5] |

| 181 °C at 10 mmHg | [3] | |

| Density | 0.79 g/mL at 25 °C (lit.) | [4] |

| 0.792 g/mL | [5] | |

| Water Solubility | 3.989e-005 mg/L at 25 °C (est.) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol | [3] |

| Vapor Pressure | 0.000038 mmHg at 25 °C | [3] |

| Flash Point | >230 °F (>110 °C) |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are adapted from standard laboratory procedures for long-chain alkenes.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (solidified)

-

Mortar and pestle (if sample needs to be pulverized)

-

Thermometer calibrated to a traceable standard

Procedure:

-

Sample Preparation: If the this compound sample is liquid at room temperature, it must first be cooled to below its melting point (23 °C) to solidify. A small amount of the solidified sample is placed in a mortar and gently pulverized into a fine powder.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The sample height in the tube should be approximately 2-3 mm.[7]

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow.

Determination of Boiling Point

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure (vacuum) to prevent decomposition. The Thiele tube method is suitable for this determination.[9]

Apparatus and Materials:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Apparatus for vacuum distillation (if determining boiling point at reduced pressure)

Procedure:

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed into the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.

-

Apparatus Setup: The test tube is attached to the thermometer, and this assembly is placed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at the measured atmospheric pressure. For determination under vacuum, the entire apparatus is connected to a vacuum source, and the pressure is recorded along with the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.[10]

Apparatus and Materials:

-

Pycnometer (specific gravity bottle) or a 10 mL graduated cylinder

-

Analytical balance

-

This compound sample (liquid)

-

Water bath for temperature control (25 °C)

Procedure (using a graduated cylinder):

-

Mass of Empty Cylinder: The mass of a clean, dry 10 mL graduated cylinder is accurately measured on an analytical balance.

-

Volume of Sample: A known volume of liquid this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Cylinder and Sample: The mass of the graduated cylinder containing the this compound is measured.

-

Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the sample. The density is then calculated using the formula: Density = Mass / Volume. For higher accuracy, a pycnometer should be used, and the procedure should be repeated multiple times to obtain an average value.

Determination of Solubility

The solubility of this compound in various organic solvents can be determined by the saturation method.

Apparatus and Materials:

-

Test tubes with stoppers

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

This compound sample

-

Vortex mixer

-

Water bath with temperature control

-

Analytical balance

Procedure:

-

Sample Preparation: A known volume of the selected organic solvent is placed in a test tube.

-

Saturation: Small, accurately weighed amounts of this compound are added incrementally to the solvent. After each addition, the test tube is stoppered and vortexed to facilitate dissolution. The solution is allowed to equilibrate at a constant temperature in a water bath.

-

Observation: The additions continue until a slight excess of undissolved this compound remains, indicating a saturated solution.

-

Calculation: The total mass of this compound that dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in g/100 mL or g/L at the specified temperature.

Mandatory Visualization

The physical characteristics of this compound are quantitative data points and do not involve signaling pathways, complex experimental workflows, or intricate logical relationships that would be appropriately represented by a Graphviz diagram. A tabular format, as used in this guide, is the clearest and most effective method for presenting this type of information for easy comparison and reference by researchers and scientists.

References

- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18435-45-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 18435-45-5 [thegoodscentscompany.com]

- 4. This compound | 18435-45-5 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CAS#:18435-45-5 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

An In-depth Technical Guide to 1-Nonadecene: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-nonadecene, a long-chain alpha-olefin with emerging interest in various scientific fields, including drug development. This document details its molecular structure, chemical and physical properties, synthesis, and biological relevance, presenting data in a structured format for ease of comparison and use in a research context.

Molecular Structure and Chemical Formula

This compound is an unbranched alkene with a single double bond at the terminal position. Its chemical structure and formula are fundamental to understanding its reactivity and physical properties.

Molecular Formula: C₁₉H₃₈[1]

IUPAC Name: Nonadec-1-ene[1]

CAS Number: 18435-45-5[1]

SMILES: CCCCCCCCCCCCCCCCCC=C[1]

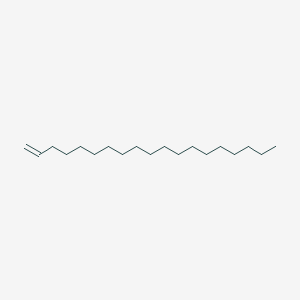

A 2D representation of the molecular structure is provided below.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 266.51 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 23 °C | [1] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Density | 0.79 g/mL at 25 °C | [3] |

| Vapor Pressure | 0.0000381 mmHg | [1] |

| Solubility | Insoluble in water, soluble in alcohol | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various organic chemistry reactions. Two common methods are the Wittig reaction and olefin metathesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of terminal alkenes from aldehydes.[4][5][6][7] The general workflow is depicted below.

References

- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 18435-45-5 [thegoodscentscompany.com]

- 3. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. orgosolver.com [orgosolver.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

1-Nonadecene: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Nonadecene, a long-chain alkene with emerging biological significance. This document details its chemical identifiers, physicochemical properties, and experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential roles in metabolic pathways and its applications in research, including its anti-inflammatory, antioxidant, and anticancer properties.

Chemical Identifiers and Physicochemical Properties

This compound is a monounsaturated aliphatic hydrocarbon with a single double bond at the primary position. Its unique chemical structure contributes to its physical and biological properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18435-45-5 |

| Molecular Formula | C₁₉H₃₈ |

| IUPAC Name | Nonadec-1-ene |

| Synonyms | Nonadec-1-ene, α-Nonadecene |

| InChI | InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3H,1,4-19H2,2H3 |

| InChIKey | NHLUYCJZUXOUBX-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC=C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 266.51 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Melting Point | 23 °C | [1] |

| Density | 0.79 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 0.000038 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

Experimental Protocols

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, octadecanal can be reacted with a methylidene phosphorane.

Materials:

-

Octadecanal

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Reaction vessel, stirring apparatus, and equipment for working under inert atmosphere

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise with constant stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change, typically to orange or yellow, indicates ylide formation).

-

Wittig Reaction: Dissolve octadecanal in the anhydrous solvent in a separate flask and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a nonpolar organic solvent (e.g., hexane or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Diagram 1: Wittig Reaction for this compound Synthesis

Caption: A simplified workflow of the Wittig reaction for the synthesis of this compound.

Purification of this compound by Fractional Distillation

Due to its high boiling point, fractional distillation under reduced pressure (vacuum distillation) is the preferred method for purifying this compound from non-volatile impurities or other long-chain hydrocarbons with different boiling points.[3][4][5][6]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

-

Begin to slowly reduce the pressure in the system to the desired level.

-

Gradually heat the distillation flask using the heating mantle.

-

Observe the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

-

Collect the fraction that distills over at a constant temperature and pressure. This fraction will be the purified this compound.

-

Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

-

Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[7][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Autosampler and vials

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for positive identification.

Diagram 2: GC-MS Analysis Workflow

Caption: A general workflow for the analysis of this compound using GC-MS.

Biological Significance and Potential Applications

This compound has been identified as a metabolite in various plants and bacteria.[1] Emerging research suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory and Antioxidant Mechanisms

While direct studies on this compound are limited, the anti-inflammatory and antioxidant activities of many phytochemicals are well-documented.[10] These compounds often exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. A plausible mechanism for this compound's activity involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the scavenging of reactive oxygen species (ROS).

Diagram 3: Proposed Anti-inflammatory and Antioxidant Pathway of this compound

Caption: Proposed mechanism of this compound in mitigating inflammation and oxidative stress.

Anticancer Potential

Preliminary studies have indicated that extracts containing this compound exhibit cytotoxic effects against certain cancer cell lines. One study found that an extract of Sarocladium kiliense, which contained 5.16% this compound, showed significant anticancer activity against Hep-G2 (liver cancer) and MCF-7 (breast cancer) cell lines.[11] This suggests that this compound may contribute to the observed cytotoxicity and warrants further investigation as a potential anticancer agent.

Metabolic Pathways

In certain anaerobic bacteria, such as Desulfatibacillum aliphaticivorans, 1-alkenes are metabolized through pathways involving the oxidation of the double bond and the addition of organic carbons at both ends of the chain.[12] This indicates that this compound can be utilized by microorganisms as a carbon and energy source, which is relevant for bioremediation and microbial ecology studies.

Applications in Drug Development

The bioactive properties of this compound suggest its potential utility in drug development, although this remains an area for future research.

-

Lead Compound: Its anti-inflammatory and anticancer activities make it a candidate for development as a lead compound for novel therapeutics.

-

Drug Delivery: As a long-chain hydrocarbon, this compound could potentially be incorporated into lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to enhance the delivery of other therapeutic agents.[13][14][15][16][17]

-

Biomarker: The presence of this compound in biological samples could be explored as a potential biomarker for certain metabolic or disease states.

Conclusion

This compound is a long-chain alkene with well-defined chemical and physical properties. Standard organic synthesis and analytical techniques can be readily applied to this molecule. Its presence in natural sources and its emerging bioactive properties, particularly its potential anti-inflammatory, antioxidant, and anticancer effects, make it a compound of significant interest for researchers in chemistry, biology, and medicine. Further investigation into its specific mechanisms of action and its applications in drug development is warranted.

References

- 1. This compound | C19H38 | CID 29075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. chembam.com [chembam.com]

- 4. Purification [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. plantsjournal.com [plantsjournal.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemical profiling and evaluation of antioxidant, anticancer, antimicrobial and antibiofilm activities of endophytic fungi isolated from Lavandula stricta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 17. Liposome composition in drug delivery design, synthesis, characterization, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Nonadecene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-nonadecene, a long-chain alpha-olefin, in various organic solvents. Given the limited availability of direct quantitative data for this compound, this guide incorporates data for analogous long-chain alkenes, such as 1-octadecene, to provide a thorough understanding of its solubility characteristics. The document covers qualitative and quantitative solubility, detailed experimental protocols for solubility determination, and the theoretical underpinnings of its behavior in solution.

Introduction to this compound and its Solubility

This compound (C₁₉H₃₈) is a nonpolar, unsaturated hydrocarbon. Its long aliphatic chain dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like."[1][2] This principle states that nonpolar compounds are more soluble in nonpolar solvents, while polar compounds dissolve in polar solvents.[1][2] Consequently, this compound is virtually insoluble in water but exhibits good solubility in a range of organic solvents.[3][4] Understanding its solubility is critical for applications in chemical synthesis, polymer production, and formulation development where it may be used as a reactant, solvent, or additive.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, by examining data for structurally similar long-chain alkenes, a reliable estimation of its solubility can be established. Alkenes with 15 or more carbon atoms are typically solids at room temperature, and their solubility increases with temperature.[5]

Qualitative Solubility Overview:

This compound, and other long-chain alkenes like 1-octadecene and 1-eicosene, are generally soluble in nonpolar and weakly polar organic solvents.[3][6][7][8]

-

High Solubility: Nonpolar solvents such as hexane, benzene, petroleum ether, and carbon tetrachloride.[6][8]

-

Good Solubility: Weakly polar solvents like diethyl ether and acetone.[9]

-

Limited to Moderate Solubility: Polar solvents like short-chain alcohols (e.g., ethanol, isopropanol).[9]

Quantitative Solubility Data (using 1-Octadecene as an analogue):

The following table summarizes the available quantitative solubility data for 1-octadecene, which is expected to have very similar solubility to this compound due to their structural similarity.

| Solvent | Temperature (°C) | Solubility (% w/w) | Data Type |

| 2-Propanol | 25 | 3.08 | Theoretical (HSPiP Software)[10] |

Note: The solubility of long-chain alkenes generally increases with increasing temperature.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, followed by gravimetric or spectroscopic analysis.[11]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or petri dish

-

Vacuum oven or desiccator

-

Spectrophotometer (optional, for spectroscopic analysis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation of the solute.

-

Immediately filter the collected sample using a syringe filter into a pre-weighed vial. This step is crucial to remove any suspended solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a fume hood or using a rotary evaporator.

-

Dry the remaining solute in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

-

The weight of the dissolved this compound is the final weight of the vial minus the initial tare weight of the empty vial.

-

Calculate the solubility in g/100g of solvent or other desired units.

-

-

Spectroscopic Method (if applicable):

-

If this compound has a suitable chromophore or can be derivatized, a calibration curve can be prepared using solutions of known concentrations.

-

The filtered saturated solution is diluted appropriately, and its absorbance is measured.

-

The concentration of this compound in the saturated solution is determined from the calibration curve.

-

-

-

Data Analysis:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and standard deviation.

-

Theoretical Framework and Visualization

The solubility of a nonpolar molecule like this compound in an organic solvent can be understood through thermodynamic models such as the Universal Quasi-Chemical (UNIQUAC) model or more practically through concepts like Hansen Solubility Parameters (HSP).[12][13][14]

Hansen Solubility Parameters (HSP):

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][15] The principle of "like dissolves like" can be quantified by comparing the HSP values of the solute and the solvent. A smaller difference in HSP values between a solute and a solvent indicates a higher likelihood of solubility.

Logical and Experimental Workflow Diagrams:

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the solubility of this compound.

Caption: "Like Dissolves Like" principle illustrated with Hansen Solubility Parameters.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is limited, a strong understanding of its behavior can be derived from the principles of "like dissolves like" and data from analogous long-chain alkenes. This compound is highly soluble in nonpolar organic solvents and sparingly soluble in polar organic solvents, with solubility generally increasing with temperature. The provided experimental protocol offers a robust method for determining precise solubility values in various solvents, which is essential for its effective use in research and industrial applications. The conceptual diagrams further clarify the theoretical basis and practical workflow for solubility studies.

References

- 1. Khan Academy [khanacademy.org]

- 2. oit.edu [oit.edu]

- 3. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. 1-Octadecene technical grade, 90 112-88-9 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. UNIQUAC - Wikipedia [en.wikipedia.org]

- 14. kinampark.com [kinampark.com]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

1-Nonadecene: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene, a long-chain aliphatic alkene, has garnered increasing interest within the scientific community due to its presence in a diverse range of natural sources and its potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data from various plant and microbial sources. Detailed experimental protocols for the extraction, isolation, and identification of this compound are provided to facilitate further research. Additionally, this guide elucidates the known biosynthetic pathway of this compound and illustrates its proposed mechanism of antifungal action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a metabolite in a variety of organisms, including plants, bacteria, and insects. Its presence is often associated with essential oils, cuticular waxes, and pheromonal secretions.

Occurrence in Plants

Numerous plant species have been found to contain this compound, often as a component of their essential oils or lipophilic extracts. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Rosa damascena Mill. | Rosaceae | Flowers | Hydrodistillation | 2.1 - 7.5 | [1] |

| Cirsium vulgare (Savi) Ten. | Asteraceae | Aerial Parts | Lipophilic Extraction | 4.23 | [2] |

| Annona muricata L. | Annonaceae | Leaves | Essential Oil Extraction | Not specified | [3][4][5] |

| Ammodaucus leucotrichus Coss. & Dur. | Apiaceae | Not specified | Not specified | Present | [2] |

| Adiantum flabellulatum L. | Pteridaceae | Not specified | Not specified | Present | |

| Grapes (Vitis vinifera) | Vitaceae | Fruit | Not specified | Present | |

| Mandrake (Mandragora officinarum) | Solanaceae | Not specified | Not specified | Present | |

| Rhodiola yunnanensis (Franch.) S.H.Fu | Crassulaceae | Not specified | Not specified | Present | |

| Rhododendron calophytum Franch. | Ericaceae | Not specified | Not specified | Present | |

| Rosa centifolia L. | Rosaceae | Flowers | Not specified | Present |

Occurrence in Microorganisms

Certain bacteria, particularly from the genus Streptomyces, are known to produce this compound. This production is part of their complex secondary metabolism.

Table 2: Occurrence of this compound in Microbial Sources

| Microbial Species | Phylum/Class | Growth Medium | Extraction Method | This compound Presence | Reference(s) |

| Streptomyces sp. TN 256 | Actinobacteria | Not specified | Not specified | Present | [2] |

| Marine Streptomyces | Actinobacteria | Not specified | Not specified | Present |

Occurrence in Insects

This compound has been identified as a component of insect pheromones, playing a role in chemical communication.

Table 3: Occurrence of this compound in Insects

| Insect Species | Order | Pheromone Type | Gland/Source | This compound Role | Reference(s) |

| Coffee White Stem Borer (Xylotrechus quadripes) | Coleoptera | Aggregation Pheromone | Female Volatiles | Mate finding |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and identification of this compound from natural sources.

Protocol for Extraction and Quantification of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Objective: To extract and quantify this compound from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., flowers, leaves)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., n-eicosane)

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Dry the plant material at 40°C for 48 hours or use fresh material.

-

Grind the material to a fine powder using a grinder or mortar and pestle.

-

-

Extraction:

-

Soxhlet Extraction: Place 10 g of the powdered plant material in a cellulose thimble and extract with 200 mL of hexane in a Soxhlet apparatus for 6 hours.

-

Ultrasonic Extraction: Suspend 10 g of the powdered plant material in 100 mL of hexane and sonicate for 30 minutes at 40°C. Repeat the extraction twice.

-

-

Filtration and Drying:

-

Filter the extract through Whatman No. 1 filter paper.

-

Dry the filtrate over anhydrous sodium sulfate.

-

-

Concentration:

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.

-

-

GC-MS Analysis:

-

Resuspend the dried extract in a known volume of hexane (e.g., 1 mL).

-

Add a known concentration of the internal standard.

-

Inject 1 µL of the sample into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium, flow rate 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Impact (EI) mode at 70 eV.

-

Scan Range: m/z 40-550.

-

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum (comparison with a standard and/or NIST library).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Protocol for Isolation of this compound from Bacterial Culture

This protocol is a general guideline for the extraction of metabolites from Streptomyces culture.

Objective: To isolate this compound from a liquid culture of Streptomyces.

Materials:

-

Streptomyces strain

-

Appropriate liquid culture medium (e.g., Tryptic Soy Broth)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Culturing:

-

Inoculate a suitable liquid medium with the Streptomyces strain.

-

Incubate at 28-30°C with shaking (200 rpm) for 7-10 days.

-

-

Extraction:

-

Centrifuge the culture broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction twice more with fresh ethyl acetate.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract.

-

Concentrate the extract using a rotary evaporator at 40°C.

-

-

Purification (Optional):

-

The crude extract can be further purified using column chromatography on silica gel with a hexane:ethyl acetate gradient to isolate this compound.

-

-

Identification:

-

Analyze the purified fraction using GC-MS as described in Protocol 2.1.5 to confirm the presence of this compound.

-

Biosynthesis and Biological Activity

Biosynthesis of this compound

In bacteria, 1-alkenes such as this compound are synthesized from fatty acids through a decarboxylation reaction. One of the well-characterized pathways involves a cytochrome P450 fatty acid decarboxylase, often referred to as OleT.[6] This enzyme catalyzes the conversion of a C20 fatty acid (eicosanoic acid) to this compound. Another pathway involves a non-heme iron oxidase, UndA, which converts medium-chain fatty acids to terminal olefins.[7]

Proposed Antifungal Mechanism of Action

This compound has demonstrated antifungal properties.[2] While the precise signaling cascade is not fully elucidated, long-chain alkenes are proposed to exert their antifungal effects by disrupting the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Conclusion

This compound is a naturally occurring long-chain alkene with a widespread distribution in plants, microorganisms, and insects. Its presence in various essential oils and its demonstrated biological activities, particularly its antifungal properties, make it a compound of significant interest for further research and potential applications in the pharmaceutical and agricultural industries. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers working on the exploration and utilization of this promising natural product. Further investigation is warranted to fully elucidate its quantitative occurrence in a broader range of natural sources and to unravel the detailed molecular mechanisms underlying its biological effects.

References

- 1. journals.modares.ac.ir [journals.modares.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Composition, Total Phenolic Content, and Antioxidant Activities of the Essential Oils of the Leaves and Fruit Pulp of Annona muricata L. (Soursop) from Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrap.net [ijrap.net]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. Microbial Synthesis of Alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial biosynthesis of medium-chain 1-alkenes by a nonheme iron oxidase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of Long-Chain Alpha-Olefins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alpha-olefins (LAOs) are linear alkenes that are key components in a variety of industrial applications, including the synthesis of polymers, lubricants, surfactants, and specialty chemicals. Their thermal stability is a critical parameter that dictates their processing, storage, and application limits. This technical guide provides a comprehensive overview of the thermal stability of LAOs, detailing their decomposition pathways, relevant quantitative data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize LAOs as starting materials or encounter them in various chemical processes.

Introduction to Thermal Stability of Long-Chain Alpha-Olefins

The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For long-chain alpha-olefins, this is a crucial property, as they are often subjected to high temperatures during synthesis, purification, and various chemical transformations. The decomposition of these molecules can lead to the formation of a complex mixture of smaller hydrocarbons, including alkanes, shorter-chain alkenes, and cyclic compounds, which can be undesirable in many applications.

The thermal decomposition of LAOs is primarily a free-radical chain reaction process. The energy required to initiate this process and the subsequent reaction pathways are dependent on the molecular structure of the olefin, particularly the chain length and the presence of the terminal double bond. Understanding the mechanisms of thermal degradation is essential for controlling reaction conditions and ensuring the integrity of the final products.

Quantitative Data on Thermal Stability

Table 1: Physical Properties of Selected Long-Chain Alpha-Olefins

| Alpha-Olefin | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Autoignition Temperature (°C) |

| 1-Dodecene | C12H24 | 168.32 | 213 | - |

| 1-Tetradecene | C14H28 | 196.38 | 251 | 235[1] |

| 1-Hexadecene | C16H32 | 224.43 | 285 | 240[2] |

| 1-Octadecene | C18H36 | 252.48 | 314.4 | 250 |

Note: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The onset of thermal decomposition in an inert atmosphere will typically occur at higher temperatures.

Experimental Protocols for Determining Thermal Stability

The thermal stability of long-chain alpha-olefins is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the rate of decomposition, and the percentage of mass loss at various temperatures.

Experimental Workflow for TGA Analysis

Figure 1. A typical experimental workflow for Thermogravimetric Analysis (TGA) of a long-chain alpha-olefin.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the long-chain alpha-olefin into a clean, tared TGA crucible. For waxy solids, ensure the sample is in good contact with the bottom of the crucible. For liquids, a hermetic pan with a pinhole may be used to control evaporation at lower temperatures.

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument's autosampler or manually place it on the balance mechanism.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline with the tangent of the decomposition step.

-

The temperature of maximum decomposition rate (Tmax) is identified from the peak of the first derivative of the TGA curve (DTG curve).

-

The total mass loss provides information about the volatile content of the sample.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While primarily used to study phase transitions (melting, crystallization), it can also detect exothermic decomposition events.

Experimental Workflow for DSC Analysis

Figure 2. A typical experimental workflow for Differential Scanning Calorimetry (DSC) analysis of a long-chain alpha-olefin.

Detailed Methodology:

-

Sample Preparation: Weigh 2-5 mg of the long-chain alpha-olefin into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas at a flow rate of 20-50 mL/min.

-

Program the instrument to heat the sample at a constant rate, typically 10 °C/min, to a temperature that is expected to be above the decomposition point.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.

-

Melting will appear as an endothermic peak.

-

Decomposition is often an exothermic event and will appear as a broad, irreversible exotherm at higher temperatures. The onset of this exotherm provides an indication of the decomposition temperature.

-

Thermal Decomposition Pathways

The thermal decomposition of long-chain alpha-olefins proceeds through a free-radical chain reaction mechanism, which can be broadly divided into three stages: initiation, propagation, and termination.[3]

Generalized Thermal Decomposition Pathway of a Long-Chain Alpha-Olefin

References

The Genesis of 1-Nonadecene: A Deep Dive into its Biosynthetic Pathways in Plants

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathways of 1-nonadecene, a C19 alkene with significant potential in various industrial and pharmaceutical applications. While the complete enzymatic machinery in plants is an active area of research, this guide synthesizes current understanding, drawing parallels from microbial systems to illuminate the likely mechanisms in flora. We delve into the core biochemical steps, key enzymatic players, quantitative data on its presence in plant waxes, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway: From Fatty Acid Precursor to Alkene

The biosynthesis of this compound in plants is intrinsically linked to the well-established pathway for the formation of cuticular waxes, which are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives. The synthesis of this C19 alkene is a multi-stage process that begins with the elongation of a common fatty acid precursor and culminates in a crucial decarboxylation step.

The journey commences with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of this compound, a C20 fatty acid, specifically eicosanoic acid (20:0), is the key precursor.

The final and most critical step is the conversion of eicosanoic acid to this compound. While the precise enzyme responsible for this transformation in plants is yet to be definitively identified, compelling evidence from microbial systems points towards a cytochrome P450-dependent decarboxylase. One such enzyme, OleTJE from Jeotgalicoccus sp., has been shown to efficiently catalyze the decarboxylation of eicosanoic acid to produce this compound.[1][2][3][4] This reaction involves the removal of the carboxyl group from the fatty acid, resulting in the formation of a terminal double bond. It is highly probable that a homologous P450 enzyme performs this function in plants.

In the broader context of plant alkane and alkene biosynthesis, the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) protein complex is a key player in the conversion of VLCFAs to alkanes.[5][6] While this complex is primarily associated with the production of longer-chain alkanes, it is conceivable that specific isoforms or related enzymes are responsible for the synthesis of shorter-chain alkenes like this compound.

Quantitative Presence in Plant Cuticular Waxes

This compound is a component of the epicuticular waxes of various plant species, although its abundance can vary significantly depending on the plant, organ, and environmental conditions. The following table summarizes the presence of C19 hydrocarbons in the cuticular waxes of different plants as reported in the literature. It is important to note that many studies group alkanes and alkenes, or do not specifically quantify this compound.

| Plant Species | Organ | C19 Hydrocarbon(s) | Relative Abundance (%) | Reference |

| Rosa canina | Leaves | Alkanes (including C19) | Present, not quantified | [7] |

| Salix species | Leaves | Alkanes (C23-C30) | Present, C19 not specified | [8] |

| Arabidopsis thaliana | Stems | Alkanes (dominant C29) | C19 not a major component | [9] |

| Acacia planifrons | Seeds | 18-Nonadecen-1-ol | 6.41 | [10] |

Key Experimental Protocols

The study of this compound biosynthesis requires robust experimental methodologies for the extraction, identification, and quantification of this compound, as well as for the characterization of the enzymes involved.

Extraction and Analysis of Cuticular Waxes

This protocol outlines the general steps for extracting and analyzing cuticular waxes from plant tissues to determine the presence and quantity of this compound.

-

Plant Material Collection: Collect fresh plant material (e.g., leaves, stems).

-

Surface Wax Extraction: Immerse the plant material in a non-polar solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without disrupting the underlying cells.[11][12][13][14]

-

Internal Standard Addition: Add a known amount of an internal standard (e.g., a C20 or C22 alkane) to the extract for accurate quantification.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.

-

Derivatization (Optional): For the analysis of other wax components like fatty acids and alcohols, derivatization (e.g., silylation) may be necessary to increase their volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Resuspend the wax residue in a suitable solvent and inject it into a GC-MS system. The gas chromatograph separates the different components of the wax mixture based on their boiling points and interactions with the column. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for their identification by comparing the fragmentation pattern to a library of known compounds.[12][15][16][17]7. Quantification: The quantity of this compound is determined by comparing its peak area in the chromatogram to that of the internal standard.

In Vitro Reconstitution of the Biosynthetic Pathway

To confirm the function of candidate enzymes in this compound biosynthesis, an in vitro reconstitution assay can be performed. This involves expressing and purifying the candidate enzymes and then providing them with the necessary substrates and cofactors in a controlled environment.

-

Heterologous Expression of Candidate Genes: Clone the coding sequences of candidate plant enzymes (e.g., a putative P450 decarboxylase) into an expression vector and transform it into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. [5][6][18][19][20]2. Protein Purification: Induce the expression of the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (eicosanoic acid), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450 enzymes).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent to extract the products.

-

-

Product Analysis: Analyze the reaction products by GC-MS to detect the formation of this compound.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in plants holds significant promise for metabolic engineering. By identifying and overexpressing the key enzymes, it may be possible to enhance the production of this valuable C19 alkene in high-biomass crops, creating a sustainable source for biofuels and specialty chemicals. Further research should focus on identifying the specific plant P450 decarboxylase responsible for the final step and characterizing its substrate specificity and kinetic properties. This knowledge will be crucial for the rational design of strategies to engineer plants for high-level this compound production.

References

- 1. scispace.com [scispace.com]

- 2. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcbot.pl [abcbot.pl]

- 9. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 14. researchgate.net [researchgate.net]

- 15. phcogres.com [phcogres.com]

- 16. plantsjournal.com [plantsjournal.com]

- 17. journalejmp.com [journalejmp.com]

- 18. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of Long-Chain Alkenes in Nanoparticle Synthesis with a Focus on 1-Octadecene

A Note on 1-Nonadecene: While this document focuses on the application of long-chain alkenes in nanoparticle synthesis, it is important to note that specific experimental protocols and detailed application data for this compound are not widely available in the current scientific literature. The vast majority of published research utilizes its close structural analog, 1-octadecene (ODE). Therefore, this document will use 1-octadecene as a representative example of a high-boiling point, non-coordinating alkene solvent in nanoparticle synthesis. The principles, protocols, and considerations discussed for 1-octadecene are expected to be largely applicable to this compound, though some optimization of reaction parameters may be necessary due to slight differences in physical properties such as boiling point and viscosity.

Introduction: The Role of 1-Octadecene in Nanoparticle Synthesis

1-Octadecene (ODE) is a long-chain alkene that has become a solvent of choice for the synthesis of a wide variety of high-quality colloidal nanoparticles, including quantum dots, metal oxides, and magnetic nanoparticles.[1][2] Its prevalence is due to several key properties:

-

High Boiling Point: With a boiling point of approximately 317°C, ODE facilitates the high temperatures required for the thermal decomposition of organometallic precursors, a common method for nanoparticle synthesis.[1]

-

Non-Coordinating Nature: As a non-coordinating solvent, ODE does not strongly bind to the surface of the growing nanoparticles, allowing for the controlled addition and exchange of capping ligands which dictate the final size, shape, and stability of the nanoparticles.

-

Inert Reaction Medium: It provides a stable and inert environment for the nucleation and growth of nanoparticles, preventing unwanted side reactions.

However, a significant drawback of using 1-octadecene is its propensity to polymerize at the high temperatures often employed in nanoparticle synthesis (typically between 120°C and 320°C).[1][3][4] This polymerization can lead to the formation of a waxy byproduct, poly(1-octadecene), which can be difficult to separate from the final nanoparticle product, potentially affecting their purity and performance in subsequent applications.[3][4] Researchers should be aware of this potential contamination and may consider alternative, more stable solvents like saturated alkanes where appropriate.[3]

Applications in Nanoparticle Synthesis

1-Octadecene is a versatile solvent used in the synthesis of a range of nanoparticles. Below are examples of its application in the synthesis of cadmium selenide (CdSe) quantum dots and iron oxide nanoparticles.

Cadmium Selenide (CdSe) Quantum Dots

The synthesis of CdSe quantum dots in ODE typically involves the high-temperature reaction of cadmium and selenium precursors in the presence of capping ligands. The size of the resulting quantum dots, and thus their optical properties, can be tuned by controlling reaction parameters such as temperature and time.[5][6]

Iron Oxide Nanoparticles

Monodisperse iron oxide nanoparticles, with applications in magnetic resonance imaging (MRI) and drug delivery, can be synthesized via the thermal decomposition of iron-oleate precursors in 1-octadecene. The size and morphology of the nanoparticles can be controlled by adjusting the reaction temperature and the ratio of surfactants.

Experimental Protocols

The following are detailed protocols for the synthesis of CdSe quantum dots and iron oxide nanoparticles using 1-octadecene as a solvent.

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes the synthesis of CdSe quantum dots via the hot-injection method.

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene (ODE)

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Methanol (for purification)

-

Toluene (for redispersion)

Experimental Workflow:

References

1-Nonadecene as a High-Boiling Point Solvent: Application Notes and Protocols for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecene, a long-chain aliphatic alkene, presents itself as a potential high-boiling point solvent for specialized chemical syntheses requiring elevated temperatures. Its high boiling point, low vapor pressure, and general inertness of its saturated backbone are attractive properties for applications such as nanoparticle synthesis and high-temperature organic reactions. However, the presence of a terminal double bond introduces a significant potential for thermally induced polymerization, a critical consideration that must be addressed. These application notes provide a comprehensive overview of the physical properties of this compound, a discussion of its potential applications, detailed protocols for its use with a focus on mitigating potential side reactions, and methods for the characterization and purification of products synthesized in this solvent.

Introduction

The selection of an appropriate solvent is paramount in directing the outcome of a chemical reaction. High-boiling point solvents are indispensable for reactions requiring sustained high temperatures to overcome activation energy barriers. This compound (C₁₉H₃₈), a linear alpha-olefin, is a candidate for such applications due to its thermal properties. This document serves as a guide for researchers considering this compound as a solvent in their synthetic endeavors, with a strong emphasis on the practical challenges and how to address them.

Physical and Chemical Properties of this compound

A thorough understanding of the physical properties of a solvent is crucial for experimental design. The table below summarizes the key physical characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ | [1][2][3] |

| Molecular Weight | 266.51 g/mol | [1][2] |

| Boiling Point | 329 °C (at 760 mmHg) | [3][4] |

| 181 °C (at 10 mmHg) | [4] | |

| Melting Point | 23 °C | [1][3][4] |

| Density | 0.79 g/mL (at 25 °C) | [4] |

| Vapor Pressure | 0.000038 mmHg (at 25 °C) | [1][4] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [4] |

| Appearance | Colorless liquid | [1] |

Potential Applications in Synthesis

While specific literature examples of this compound as a primary solvent in synthesis are scarce, its properties suggest applicability in areas where high temperatures are necessary. A prime example is the synthesis of colloidal nanoparticles, where high temperatures are often required for precursor decomposition and crystal growth.[5]

Critical Consideration: Thermal Polymerization of 1-Alkenes

A significant challenge in using terminal alkenes like this compound as high-boiling point solvents is their propensity to undergo polymerization at elevated temperatures.[5][6][7] This phenomenon is well-documented for the closely related 1-octadecene, which is widely used in nanoparticle synthesis.[5][6][7][8] At temperatures typically employed in such syntheses (120–320 °C), 1-octadecene can polymerize, leading to the formation of poly(1-octadecene), a waxy byproduct that is often difficult to separate from the desired nanoparticles due to similar solubilities.[6][7][9]

Given the structural similarity, it is highly probable that this compound will exhibit similar behavior. The polymerization is thought to be a self-initiated radical process that increases with temperature.[6] The conversion of 1-octadecene to its polymer has been shown to be significant at temperatures above 240 °C.[6]

Detection of Polymer Byproduct

The presence of poly(this compound) can be identified through various analytical techniques:

-

¹H NMR Spectroscopy: An increase in the intensity of the aliphatic signals (-CH₂- and -CH₃) relative to the terminal alkene protons is indicative of polymerization.[6]

-

Size Exclusion Chromatography (SEC): This technique can reveal the presence of high molecular weight polymer species.[6]

The following diagram illustrates the general concept of high-temperature synthesis and the potential interference of solvent polymerization.

Experimental Protocols

The following protocols are adapted from established procedures for nanoparticle synthesis using 1-octadecene and are presented as a starting point for using this compound. Crucially, researchers must be vigilant for the formation of poly(this compound) and incorporate rigorous purification steps.

Protocol 1: General Synthesis of Metal Oxide Nanoparticles in this compound

This protocol provides a general framework for the synthesis of metal oxide nanoparticles. The specific metal precursor and reaction temperature will need to be optimized for the desired material.

Materials:

-

Metal precursor (e.g., metal acetylacetonate, metal oleate)

-

This compound (high purity)

-

Oleic acid (stabilizer)

-

Oleylamine (stabilizer)

-

Inert gas (Argon or Nitrogen)

-

Toluene or Hexane (for washing)

-

Ethanol or Acetone (for precipitation)

Procedure:

-

Combine the metal precursor (1 mmol), oleic acid (5 mmol), oleylamine (5 mmol), and this compound (20 mL) in a three-neck flask equipped with a condenser, thermocouple, and septum.

-

Flush the system with an inert gas for 30 minutes.

-

Heat the mixture to the desired reaction temperature (e.g., 250-300 °C) under a constant flow of inert gas and vigorous stirring.

-

Maintain the reaction at this temperature for a specified time (e.g., 30-120 minutes) to allow for nanoparticle nucleation and growth.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an excess of ethanol or acetone to the reaction mixture to precipitate the nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

-

Wash the nanoparticles by redispersing them in toluene or hexane and precipitating again with ethanol or acetone. Repeat this step at least three times.

-

Dry the purified nanoparticles under vacuum.

Protocol 2: Purification of Nanoparticles from Poly(this compound) Contamination